molecular formula C20H32N2 B12801735 5-(2-(2,2-Dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrol-5-yl)ethyl)-2,2-dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrole CAS No. 4290-71-5

5-(2-(2,2-Dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrol-5-yl)ethyl)-2,2-dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrole

Cat. No.: B12801735
CAS No.: 4290-71-5
M. Wt: 300.5 g/mol
InChI Key: FFRUIXIVUJHQAN-UHFFFAOYSA-N
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Description

The compound 5-(2-(2,2-Dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrol-5-yl)ethyl)-2,2-dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrole is a complex organic molecule characterized by its unique structure involving two pyrrole rings. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound’s structure includes multiple methyl groups and an isopropylidene group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, and the process may require specific temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrole
  • 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-

Uniqueness

The uniqueness of 5-(2-(2,2-Dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrol-5-yl)ethyl)-2,2-dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrole lies in its dual pyrrole rings and the specific arrangement of its functional groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

4290-71-5

Molecular Formula

C20H32N2

Molecular Weight

300.5 g/mol

IUPAC Name

5-[2-(2,2-dimethyl-4-propan-2-ylidene-3H-pyrrol-5-yl)ethyl]-2,2-dimethyl-4-propan-2-ylidene-3H-pyrrole

InChI

InChI=1S/C20H32N2/c1-13(2)15-11-19(5,6)21-17(15)9-10-18-16(14(3)4)12-20(7,8)22-18/h9-12H2,1-8H3

InChI Key

FFRUIXIVUJHQAN-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC(N=C1CCC2=NC(CC2=C(C)C)(C)C)(C)C)C

Origin of Product

United States

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